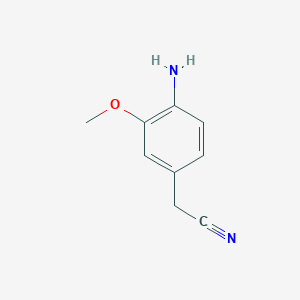

2-(4-Amino-3-methoxyphenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(4-amino-3-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4,11H2,1H3 |

InChI Key |

OKNYRROYLKFCSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 4 Amino 3 Methoxyphenyl Acetonitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the acidity of the α-protons on the adjacent methylene (B1212753) group.

The hydrolysis of nitriles is a fundamental process that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This reaction can be catalyzed by either acid or base. chemistrysteps.comstackexchange.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. chemistrysteps.com The resulting imidic acid tautomerizes to the more stable amide, 2-(4-amino-3-methoxyphenyl)acetamide. Subsequent hydrolysis of the amide under prolonged heating with acid yields 2-(4-amino-3-methoxyphenyl)acetic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Alkaline hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comweebly.com This process also forms the intermediate amide, which is then hydrolyzed to the corresponding carboxylate salt, sodium 2-(4-amino-3-methoxyphenyl)acetate. chemguide.co.uk Acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

N-substituted amides can also be synthesized from nitriles. The catalytic amidation of nitriles with amines in the presence of water is a direct method for forming secondary and tertiary amides. researchgate.net Another approach involves the reaction of nitriles with esters, catalyzed by molecular iodine, to produce N-substituted amides. nih.gov For instance, reacting this compound with an amine (R-NH₂) in the presence of a suitable catalyst could yield N-alkyl-2-(4-amino-3-methoxyphenyl)acetamide.

The nitrile group can be readily reduced to a primary amine, providing a valuable synthetic route to phenethylamines. This transformation requires potent reducing agents due to the stability of the carbon-nitrogen triple bond.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. numberanalytics.comleah4sci.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the nitrile carbon. This process occurs twice, ultimately forming a metal-amine complex which, upon aqueous workup, yields the primary amine, 2-(4-amino-3-methoxyphenyl)ethanamine. While powerful, LiAlH₄ is non-selective and will also reduce other functional groups. numberanalytics.comchemistrysteps.com

Catalytic hydrogenation is another important method for nitrile reduction. This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This method is often considered "greener" but may require high pressures and temperatures.

| Reduction Method | Reagent/Catalyst | Product | Typical Conditions |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(4-amino-3-methoxyphenyl)ethanamine | Anhydrous THF or Et₂O |

| Catalytic Hydrogenation | H₂ / Raney Ni or Pd/C | 2-(4-amino-3-methoxyphenyl)ethanamine | High pressure, elevated temperature |

Transformations Involving the Aromatic Moiety

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of the strongly electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups.

Both the amino and methoxy groups are activating and ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. libretexts.orgwikipedia.org This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. msu.edu In this compound, the directing effects of the two groups are cooperative.

The potential sites for electrophilic attack are C-2, C-5, and C-6. The C-4 position holds the amino group, C-3 the methoxy group, and C-1 the cyanomethyl group.

Position C-2: This position is ortho to the methoxy group and meta to the amino group.

Position C-5: This position is ortho to the amino group and meta to the methoxy group.

Position C-6: This position is para to the methoxy group and meta to the amino group.

The amino group is a stronger activating group than the methoxy group. Therefore, substitution is most likely to occur at the positions most activated by the amino group, which are its ortho (C-5) and para (C-1, occupied) positions. The C-5 position is thus a highly probable site for electrophilic attack. The C-2 and C-6 positions are also activated, making a mixture of products possible depending on the reaction conditions and the steric bulk of the electrophile.

| Position | Relation to -NH₂ (Strong Activator) | Relation to -OCH₃ (Activator) | Predicted Reactivity |

| C-2 | meta | ortho | Activated |

| C-5 | ortho | meta | Highly Activated |

| C-6 | meta | para | Activated |

Nucleophilic aromatic substitution (SNAr) on this ring is highly unlikely, as this pathway requires the presence of strong electron-withdrawing groups, which are absent.

The amino and methoxy groups can be chemically modified to introduce new functionalities. The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. ekb.eggoogle.com This diazonium intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer or Schiemann reactions.

The methoxy group can be cleaved to form a hydroxyl group (phenolic -OH). This demethylation is typically achieved using strong reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong nucleophiles like thiols. google.comresearchgate.net This conversion would yield 2-(4-amino-3-hydroxyphenyl)acetonitrile, a valuable intermediate for further synthesis.

Pathways of Heterocycle Formation and Annulation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems. The reactivity of the cyanomethyl group, combined with the aromatic amine, allows for the construction of fused ring systems.

One of the most important reactions for forming fused nitrogen heterocycles is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (like a ketone or nitrile). du.edu.egnih.gov While the starting material is not an o-amino ketone, it can be converted into one. For example, acylation of the amino group, followed by a Fries rearrangement or Friedel-Crafts acylation at the C-5 position, could introduce a carbonyl group ortho to the original amine. The resulting o-aminoaryl ketone could then react with a suitable partner to form a substituted quinoline (B57606). researchgate.netorganic-chemistry.org

The active methylene group (α to the nitrile) and the nitrile itself can participate in cyclization reactions. The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form an enaminonitrile, which is then hydrolyzed to a cyclic ketone. wikipedia.orgchem-station.com The intermolecular version, the Thorpe reaction, involves the base-catalyzed self-condensation of a nitrile to form a β-enaminonitrile. numberanalytics.commdpi.com

Cyclization Reactions to Form Fused Ring Systems

The presence of the ortho-amino and acetonitrile (B52724) groups on the substituted phenyl ring of this compound makes it a suitable candidate for cyclization reactions to form fused heterocyclic ring systems. Such reactions are pivotal in the construction of polycyclic compounds that often exhibit significant biological activities.

One common strategy involves the intramolecular cyclization or intermolecular condensation followed by cyclization. For instance, the amino group can act as a nucleophile, attacking an electrophilic center either within the same molecule after a series of transformations or in another reactant, leading to the formation of a new ring fused to the benzene ring. The specific conditions of the reaction, such as the choice of catalyst and solvent, can direct the pathway of cyclization to yield different fused heterocyclic cores.

While specific studies detailing the cyclization of this compound itself are not extensively documented in readily available literature, the general reactivity

Applications of 2 4 Amino 3 Methoxyphenyl Acetonitrile As a Versatile Synthetic Intermediate

Building Block in Pharmaceutical Precursor Synthesis

The inherent reactivity of its functional groups positions 2-(4-Amino-3-methoxyphenyl)acetonitrile (B6147935) as a key starting material for the synthesis of pharmaceutical ingredients and their precursors. Nitrogen-containing compounds are central to medicinal chemistry, forming the core of countless approved drugs. nih.govnih.gov The structure of this acetonitrile (B52724) derivative is particularly suited for creating such scaffolds.

Nitrogen-containing heterocycles, such as quinolines, pyrimidines, and imidazoles, are among the most significant structural components of pharmaceuticals. nih.govnih.govrsc.org The this compound molecule possesses both a nucleophilic amino group and an activated methylene (B1212753) group (adjacent to the nitrile), which are ideal for participating in cyclization and condensation reactions to form these heterocyclic systems. clockss.org

For example, the amino group can react with dicarbonyl compounds or their equivalents to form fused ring systems. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. A derivative of this compound could readily participate in similar condensation strategies to build substituted quinoline rings, which are core structures in a range of therapeutic agents, including kinase inhibitors. nih.govnih.gov Kinase inhibitors are a critical class of drugs, particularly in oncology, and many feature a quinoline or quinazoline (B50416) core. ed.ac.uk The synthesis of potent Src kinase inhibitors has been shown to involve intermediates with a substituted phenylamino-quinolinecarbonitrile structure, highlighting the relevance of this molecular framework. nih.govnih.gov

| Target Heterocyclic Scaffold | Potential Synthetic Pathway | Relevance in Medicinal Chemistry |

|---|---|---|

| Quinoline | Condensation/cyclization reactions (e.g., Friedländer-type synthesis) involving the amino and cyanomethyl groups. | Core structure in kinase inhibitors, anti-malarial, and anti-bacterial agents. nih.govnih.gov |

| Pyrimidine (B1678525) | Reaction of the nitrile or an amidine derivative with 1,3-dicarbonyl compounds. | Found in antiviral drugs, anticancer agents (e.g., 5-Fluorouracil), and central nervous system drugs. nih.gov |

| Benzimidazole | Cyclocondensation of the ortho-amino group with a carboxylic acid or its derivative. | Scaffold for proton pump inhibitors, anthelmintics, and antihistamines. |

Beyond forming the core scaffold, this compound serves as a versatile precursor for building more complex, multi-substituted bioactive molecules. Each functional group—amino, methoxy (B1213986), and acetonitrile—provides a distinct reaction site for sequential chemical modifications.

The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to amides and complex amines, respectively. google.com A structurally related compound, 4-hydroxy-3-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic agent propanidid. google.com This process involves hydrolysis of the nitrile to a phenylacetic acid, followed by esterification and etherification. google.com

Similarly, the amino group can be acylated, alkylated, or used as a handle for coupling reactions to attach other molecular fragments. This versatility is crucial in modern drug discovery for creating libraries of related compounds to optimize biological activity. For instance, derivatives of this compound could be used in the synthesis of PI3K/mTOR dual inhibitors, an important class of anticancer agents, by constructing sulfonamide methoxypyridine structures. mdpi.com The ability to systematically modify the molecule makes it a valuable component in multicomponent reactions, which are efficient methods for synthesizing structurally diverse and biologically active molecules. nih.gov

| Bioactive Molecule Class | Role of this compound | Example Synthetic Transformation |

|---|---|---|

| Kinase Inhibitors | Core building block for the heterocyclic scaffold. | Cyclization to form a quinoline or quinazoline ring system. nih.govnih.gov |

| Anesthetics / CNS Agents | Intermediate providing the substituted phenylacetic acid moiety. | Hydrolysis of the nitrile group to a carboxylic acid. google.com |

| Antiviral Agents | Precursor for pyrimidine or triazole nucleoside analogues. | Modification of the amino and nitrile groups to form heterocyclic bases. nih.gov |

Contribution to Agrochemical Synthesis

While the aniline (B41778) and phenylacetonitrile (B145931) structural motifs are found in various classes of herbicides, fungicides, and insecticides, the specific use of this compound as a key intermediate in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature. Its functional groups suggest potential applicability in this field, but dedicated research findings for this exact compound remain limited.

Utilization in Dye and Pigment Chemical Production

The presence of a primary aromatic amino group makes this compound a suitable precursor for the synthesis of azo dyes. Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. plantarchives.org

The synthesis is a two-step process. First, the primary amino group of this compound undergoes diazotization, where it is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. plantarchives.orgunb.ca In the second step, known as the azo coupling, this diazonium salt is reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. nih.govekb.eg

The methoxy (-OCH₃) and cyanomethyl (-CH₂CN) groups on the phenyl ring of the diazonium salt act as modifiers, influencing the final color, solubility, and lightfastness of the dye. The electron-donating methoxy group can affect the electronic properties of the chromophore, while the cyanomethyl group can impact the molecule's polarity and binding affinity to substrates like textiles.

| Coupling Component | Resulting Azo Dye Class | Potential Color Range |

|---|---|---|

| Phenol | Hydroxyazo Dye | Yellow to Orange |

| 2-Naphthol | Naphthylazo Dye | Orange to Red/Brown |

| N,N-Dimethylaniline | Aminoazo Dye | Yellow to Red |

| Acetoacetanilide | Azo Pigment | Bright Yellow |

Role in Specialty Chemical and Materials Science Synthesis

The unique combination of functional groups in this compound also lends itself to applications in materials science and the synthesis of specialty chemicals. It can be used as a building block for functional polymers and other advanced materials.

A key application is its potential use as a precursor to a functional monomer for polymerization. The primary amino group can be readily modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, through reaction with acryloyl chloride or a similar agent. scirp.org The resulting monomer can then be copolymerized with other standard monomers (like styrene (B11656) or acrylates) to create polymers with pendant 3-methoxy-4-(cyanomethyl)phenyl groups. scirp.org

These functional side chains can impart specific properties to the polymer. The nitrile group is polar and can be further modified after polymerization, allowing the polymer to act as a scaffold for grafting other molecules or for creating cross-linked networks. nih.gov Such polymers could find use in specialty coatings, adhesives, or functional resins for separation or purification applications. The aromatic structure also contributes to thermal stability. The synthesis of copolymers from a structurally similar monomer derived from vanillin (B372448) demonstrates the viability of this approach for creating new materials. scirp.org

Advanced Analytical Characterization Techniques in the Research of 2 4 Amino 3 Methoxyphenyl Acetonitrile

X-ray Diffraction for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for 2-(4-Amino-3-methoxyphenyl)acetonitrile (B6147935) has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and specific atomic coordinates for this compound are not available.

The scientific community relies on techniques like single-crystal X-ray diffraction to unambiguously determine the three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While the crystal structure for the specific compound this compound is not available, structural studies have been conducted on related molecules containing the aminophenylacetonitrile moiety. These studies demonstrate the utility of X-ray diffraction in characterizing the solid-state structures of such compounds. However, due to the strict focus of this article, a detailed discussion of these analogous structures is beyond the present scope.

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to elucidate its solid-state structure. Such a study would provide valuable insights into its molecular conformation and packing in the crystalline lattice.

Theoretical and Computational Studies on this compound Remain Limited

Despite a comprehensive search of scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound this compound are not publicly available. Consequently, a thorough analysis based on the requested outline cannot be provided at this time.

Extensive searches for dedicated research on the electronic structure, molecular geometry, spectroscopic properties, and intermolecular interactions of this compound using Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD) simulations did not yield specific results. The scientific community has not published in-depth computational investigations that would allow for a detailed discussion of the following topics for this particular molecule:

Theoretical and Computational Chemistry Approaches to 2 4 Amino 3 Methoxyphenyl Acetonitrile

Molecular Dynamics Simulations for Intermolecular Interactions

While computational studies are available for structurally similar compounds, the strict focus on "2-(4-Amino-3-methoxyphenyl)acetonitrile," as per the user's request, prevents the inclusion of data from these related but distinct molecules. The subtle differences in the arrangement of functional groups (e.g., isomers) or the presence of different substituents can significantly alter the chemical and physical properties of a compound, making direct comparisons or extrapolations scientifically unsound for a focused report.

Researchers often utilize computational chemistry to predict and understand the behavior of molecules, and it is possible that This compound (B6147935) has been studied in private industrial research or as part of broader, unpublished datasets. However, without accessible, peer-reviewed data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

We will continue to monitor the scientific literature, and should theoretical and computational studies on this compound become available, a detailed article can be generated.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters of this compound

QSPR models are developed by correlating a set of calculated molecular descriptors with experimentally determined properties for a series of structurally related compounds. These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. For aniline (B41778) derivatives, key descriptors often include those related to molecular size, shape, electronic distribution, and hydrophobicity.

Research Findings from Analogous Structures

Studies on substituted anilines have successfully developed QSPR models for a range of physicochemical properties. These models offer valuable insights into how the structural attributes of this compound likely influence its behavior.

Dipole Moment: The dipole moment is a critical parameter that influences a molecule's polarity, solubility, and intermolecular interactions. A QSPR study on a series of substituted anilines developed a robust model for predicting their dipole moments. rdd.edu.iq The model utilized a combination of descriptors including the logarithm of the octanol-water partition coefficient (LogP), surface area, total energy, and the HOMO-LUMO energy gap. rdd.edu.iq The strong correlation between the experimental and predicted values underscores the model's predictive power for aniline derivatives.

QSPR Model for Dipole Moment of Substituted Anilines

| Compound | Experimental Dipole Moment (D) | Predicted Dipole Moment (D) |

|---|---|---|

| Aniline | 1.74 | 1.83 |

| 2-Methylaniline | 1.89 | 1.95 |

| 3-Methylaniline | 1.86 | 1.91 |

| 4-Methylaniline | 1.93 | 1.99 |

| 2-Methoxyaniline | 2.05 | 2.12 |

| 3-Methoxyaniline | 2.24 | 2.31 |

| 4-Methoxyaniline | 2.58 | 2.65 |

| 2-Chloroaniline | 2.47 | 2.54 |

| 3-Chloroaniline | 2.97 | 3.05 |

| 4-Chloroaniline | 3.51 | 3.60 |

Viscosity: Viscosity is a measure of a fluid's resistance to flow and is an important property in various industrial and pharmaceutical applications. A QSPR analysis of several aniline derivatives established a correlation between their viscosity and a set of molecular descriptors. researchgate.net The most influential descriptors in the developed model included the molecular volume, total energy, surface area, and the charge on the nitrogen atom. researchgate.net This indicates that both the size and electronic characteristics of the substituents on the aniline ring play a significant role in determining the viscosity.

QSPR Model for Viscosity of Substituted Anilines

| Compound | Experimental Viscosity (cP) | Predicted Viscosity (cP) |

|---|---|---|

| Aniline | 3.79 | 3.85 |

| N-Methylaniline | 4.12 | 4.18 |

| N,N-Dimethylaniline | 4.56 | 4.62 |

| 2-Methylaniline | 4.25 | 4.31 |

| 3-Methylaniline | 4.15 | 4.21 |

| 4-Methylaniline | 4.35 | 4.41 |

| 2-Chloroaniline | 4.89 | 4.95 |

| 3-Chloroaniline | 4.75 | 4.81 |

| 4-Chloroaniline | 4.95 | 5.01 |

Molar Refractivity and Polarizability: Molar refractivity and polarizability are related to the volume occupied by a molecule and the ease with which its electron cloud can be distorted. These parameters are important for understanding intermolecular forces, particularly van der Waals interactions. A study on a series of phenols and anilines utilized quantum chemical descriptors to model their toxicity, and in the process, calculated various physicochemical properties. imist.ma The descriptors included molar refractivity (MR) and polarizability (α), which are fundamental to many QSPR models.

Calculated Physicochemical Descriptors for Aniline Derivatives

| Compound | Molar Refractivity (cm³/mol) | Polarizability (ų) |

|---|---|---|

| Aniline | 30.53 | 11.01 |

| 2-Methylaniline | 35.16 | 12.54 |

| 3-Methylaniline | 35.16 | 12.54 |

| 4-Methylaniline | 35.16 | 12.54 |

| 2-Methoxyaniline | 34.69 | 12.33 |

| 3-Methoxyaniline | 34.69 | 12.33 |

| 4-Methoxyaniline | 34.69 | 12.33 |

| 2-Chloroaniline | 34.72 | 12.35 |

| 3-Chloroaniline | 34.72 | 12.35 |

| 4-Chloroaniline | 34.72 | 12.35 |

These examples from related aniline derivatives demonstrate the utility of QSPR modeling in predicting the physicochemical properties of this compound. By calculating the relevant molecular descriptors for this specific compound, its dipole moment, viscosity, molar refractivity, and polarizability can be estimated with a reasonable degree of accuracy, providing valuable information for its further study and application.

Future Directions and Emerging Research Avenues for 2 4 Amino 3 Methoxyphenyl Acetonitrile

Development of Novel and Sustainable Synthetic Routes

The imperative for greener and more efficient chemical manufacturing processes is driving research into innovative synthetic methodologies. Future efforts in the synthesis of 2-(4-Amino-3-methoxyphenyl)acetonitrile (B6147935) are expected to focus on principles of sustainability, including the use of renewable resources, atom economy, and the reduction of hazardous waste.

One promising area is the application of biocatalysis . The use of engineered enzymes, such as nitrilases or transaminases, could offer a highly selective and environmentally benign route to substituted phenylacetonitriles. nih.govnih.gov These enzymatic processes often occur in aqueous media under mild conditions, significantly reducing the environmental footprint compared to traditional chemical methods that may rely on harsh reagents and organic solvents.

Flow chemistry presents another significant opportunity for the sustainable production of this compound. nih.govuc.ptjst.org.inrsc.org Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The integration of in-line purification and real-time monitoring can further enhance the efficiency and sustainability of the manufacturing process.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.govnih.gov | Enzyme discovery and engineering, process optimization for industrial scale-up. |

| Flow Chemistry | Enhanced safety, improved yield and purity, facile scalability, process intensification. nih.govuc.ptjst.org.inrsc.org | Reactor design, integration of downstream processing, development of automated systems. |

| Green Catalysis | Use of earth-abundant and non-toxic catalysts, high atom economy, solvent-free or green solvent systems. researchgate.netmdpi.com | Catalyst design and synthesis, exploration of novel multicomponent reaction pathways. |

Exploration of Undiscovered Chemical Transformations

The unique combination of a primary aromatic amine, a methoxy (B1213986) group, and a nitrile function in this compound opens the door to a wide array of yet-to-be-explored chemical transformations. Future research will likely focus on leveraging these functional groups to access novel molecular architectures.

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. diva-portal.orgrsc.orgacs.orgnih.gov The amino group of this compound could serve as an electron donor in photoredox cycles, enabling a variety of transformations such as C-H functionalization, cross-coupling reactions, and the synthesis of complex nitrogen-containing heterocycles. The nitrile group could also participate in radical-mediated reactions, expanding the synthetic utility of this compound.

Cycloaddition reactions represent another fertile ground for discovery. mdpi.comresearchgate.net The nitrile group can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a diverse range of heterocyclic systems. For instance, [3+2] cycloadditions with azides or nitrile oxides could yield valuable tetrazole or oxadiazole derivatives, respectively. The amino group could also be transformed into a diene or a dienophile precursor, further broadening the scope of possible cycloaddition pathways.

The direct C-H activation of the aromatic ring of this compound is a highly attractive but challenging area of research. researchgate.net The development of selective catalysts for the functionalization of specific C-H bonds would provide a more atom-economical and step-efficient way to synthesize complex derivatives, avoiding the need for pre-functionalized starting materials.

| Transformation Type | Potential Products | Enabling Technology |

| Photoredox Catalysis | Functionalized anilines, complex heterocycles, novel C-C and C-N bond formations. diva-portal.orgrsc.orgacs.orgnih.gov | Visible-light photocatalysts (e.g., iridium, ruthenium, or organic dyes). |

| Cycloaddition Reactions | Tetrazoles, oxadiazoles, pyridines, and other nitrogen-containing heterocycles. mdpi.comresearchgate.net | Thermal or metal-catalyzed cycloaddition conditions. |

| C-H Activation | Poly-substituted aromatic compounds, novel drug scaffolds. researchgate.net | Transition metal catalysts (e.g., palladium, rhodium, iridium). |

Advanced Computational Modeling for Deeper Mechanistic Understanding

To guide the development of novel synthetic routes and predict the outcomes of unexplored reactions, advanced computational modeling will play an increasingly crucial role. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide invaluable insights into reaction mechanisms, transition states, and the factors that govern reactivity and selectivity. nih.govnih.govrsc.orgresearchgate.netrsc.orgmdpi.com

DFT calculations can be employed to:

Elucidate the step-by-step mechanism of known and novel reactions involving this compound.

Predict the regioselectivity and stereoselectivity of reactions.

Design more efficient catalysts by understanding catalyst-substrate interactions.

Assess the reactivity of the different functional groups within the molecule towards various reagents. nih.gov

Molecular dynamics simulations can be used to:

Study the behavior of this compound in different solvent environments.

Investigate its interactions with biological macromolecules, such as enzymes or receptors, to inform drug design. nih.govrsc.orgresearchgate.net

Model its adsorption and transport at interfaces, which is relevant for applications in materials science and chromatography. rsc.orgmdpi.com

The synergy between computational modeling and experimental work will be essential for accelerating the pace of discovery and innovation in the chemistry of this compound.

| Computational Method | Key Insights Provided | Application Area |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, catalyst design, reactivity prediction. nih.gov | Synthetic route development, exploration of new reactions. |

| Molecular Dynamics (MD) | Solvation effects, conformational analysis, binding affinities, transport properties. nih.govrsc.orgresearchgate.netrsc.orgmdpi.com | Drug discovery, materials science, separation science. |

Expanded Role as a Synthon in Complex Chemical Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. This compound, with its multiple functional groups, is a versatile synthon that can be used to construct a wide variety of more complex molecules, particularly heterocyclic compounds and natural product analogues. nih.govrsc.orgnih.govresearchgate.net

Future research will likely focus on expanding its application in multicomponent reactions (MCRs) . nih.govrsc.orgnih.govresearchgate.net MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and diversity. The amino and nitrile groups of this compound can participate in a variety of MCRs to generate libraries of novel compounds for high-throughput screening in drug discovery and materials science.

The use of this compound as a precursor for the synthesis of natural products and their analogues is another promising avenue. Many biologically active natural products contain substituted aniline (B41778) or phenylacetonitrile (B145931) moieties. By strategically modifying the functional groups of this compound, it can serve as a key building block in the total synthesis of these complex targets.

Furthermore, the development of novel protecting group strategies and functional group interconversions will further enhance the utility of this compound as a synthon. This will allow for greater control over its reactivity and enable its incorporation into a wider range of complex molecular architectures.

| Application as a Synthon | Target Molecular Architectures | Key Synthetic Strategies |

| Multicomponent Reactions | Pyridines, pyrimidines, chromenes, and other complex heterocycles. nih.govrsc.orgnih.govresearchgate.net | Ugi, Passerini, Biginelli, and Hantzsch reactions. |

| Natural Product Synthesis | Alkaloids, polyketides, and other biologically active compounds. | Total synthesis, diversity-oriented synthesis. |

| Medicinal Chemistry | Novel drug candidates with diverse pharmacological activities. | Scaffold hopping, lead optimization. |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Amino-3-methoxyphenyl)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer : Synthesis of aromatic acetonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Start with 4-amino-3-methoxybenzaldehyde. React with cyanomethylating agents (e.g., KCN/NaHSO₃) under acidic conditions to form the nitrile group .

- Step 2 : Optimize reaction time and temperature (e.g., 80–100°C for 6–12 hours) to maximize yield. Use HPLC or GC-MS to monitor intermediates .

- Challenge : Amino groups may require protection (e.g., Boc or Fmoc) to avoid side reactions during nitrile formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Methoxy group: δ ~3.8 ppm (singlet).

- Aromatic protons: δ 6.5–7.5 ppm (split patterns depend on substitution).

- Acetonitrile CH₂: δ ~3.1–3.3 ppm (triplet, J ≈ 16 Hz) .

- IR : Confirm nitrile group via C≡N stretch at ~2240 cm⁻¹ and NH₂ stretches (if free) at ~3350 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-amino-3-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

- Steric Effects : The methoxy group at the 3-position may hinder electrophilic substitution at the para position. Use computational modeling (DFT) to predict reactive sites .

- Electronic Effects : The electron-donating methoxy group activates the ring for electrophilic reactions, while the amino group enhances nucleophilic reactivity. Validate via Hammett plots or kinetic studies .

- Case Study : Analogous iodophenyl acetonitriles show enhanced reactivity in Suzuki couplings due to halogen electronegativity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Compare with structurally similar compounds (e.g., 2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile) to isolate substituent effects .

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to targets like kinases or GPCRs .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer :

- ADME Prediction : Use tools like SwissADME or Schrödinger’s QikProp:

- LogP : Estimate ~1.5–2.0 (moderate lipophilicity due to methoxy and amino groups).

- Solubility : Adjust with co-solvents (e.g., DMSO ≤1%) if predicted aqueous solubility is low (<50 µM) .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer :

- Variable Substituents : Modify the methoxy position (e.g., 2- or 4-methoxy) or replace the amino group with other electron-donating/withdrawing groups (e.g., nitro, trifluoromethyl) .

- Assay Selection : Test derivatives in dose-response assays (e.g., IC₅₀ in cancer cell lines) and compare with controls. Use ANOVA to identify statistically significant trends .

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer :

- HPLC-PDA : Use a C18 column (5 µm, 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities at λ = 254 nm .

- LC-MS/MS : Identify impurities via molecular ion peaks and fragmentation patterns. Compare with spectral libraries .

Structural and Functional Comparisons

Q. How does this compound compare to halogenated analogs in terms of bioactivity?

Methodological Answer :

- Halogenated Analogs : Bromo or iodo substituents (e.g., 2-(4-Chloro-3-iodophenyl)acetonitrile) exhibit higher receptor binding due to halogen bonding but may have lower solubility .

- Biological Testing : Perform parallel assays (e.g., antimicrobial or enzyme inhibition) to rank potency. Use molecular dynamics to explain differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.